(E)-1-(4-Methoxystyryl)-2-nitrobenzene

Catalog No.
S16008215
CAS No.
M.F
C15H13NO3
M. Wt
255.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-1-(4-Methoxystyryl)-2-nitrobenzene

Product Name

(E)-1-(4-Methoxystyryl)-2-nitrobenzene

IUPAC Name

1-[(E)-2-(4-methoxyphenyl)ethenyl]-2-nitrobenzene

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C15H13NO3/c1-19-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16(17)18/h2-11H,1H3/b9-6+

InChI Key

YZSODPSSLMFDTK-RMKNXTFCSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=C2[N+](=O)[O-]

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2[N+](=O)[O-]

(E)-1-(4-Methoxystyryl)-2-nitrobenzene is an organic compound characterized by its unique structural features, which include a methoxy group and a nitro group attached to a benzene ring. This compound is part of the stilbene family, known for its trans configuration, which is significant for its chemical properties and biological activities. The molecular formula of (E)-1-(4-Methoxystyryl)-2-nitrobenzene is C15_{15}H13_{13}N1_{1}O3_{3}, and it has a molar mass of approximately 255.27 g/mol.

The compound appears as a yellow solid and has been studied for various applications in organic synthesis and medicinal chemistry. Its structure allows for interesting interactions due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, which can influence its reactivity and biological activity.

Typical of compounds containing both nitro and methoxy groups:

  • Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, where nucleophiles can replace the nitro group under certain conditions.
  • Electrophilic Aromatic Substitution: The methoxy group is an activating substituent, making the aromatic ring more reactive towards electrophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which could lead to derivatives with different biological activities.

Research indicates that compounds similar to (E)-1-(4-Methoxystyryl)-2-nitrobenzene exhibit various biological activities, including:

  • Antioxidant Properties: Many stilbene derivatives are known for their ability to scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases.
  • Anticancer Activity: Some studies have shown that stilbene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects: Compounds with similar structures have demonstrated anti-inflammatory effects in vitro and in vivo.

The specific biological activity of (E)-1-(4-Methoxystyryl)-2-nitrobenzene requires further investigation to elucidate its mechanisms of action.

Several synthesis methods have been reported for (E)-1-(4-Methoxystyryl)-2-nitrobenzene:

  • One-Pot Synthesis: A convenient method involves a one-pot reaction using readily available benzyl bromides and aldehyde derivatives, employing a sequential Michaelis-Arbuzov rearrangement followed by Horner-Wadsworth-Emmons reaction. This method allows for high yields with minimal purification steps .
  • Traditional Synthetic Routes: Traditional methods may involve the nitration of 4-methoxystyrene followed by appropriate purification techniques such as recrystallization or chromatography .
  • Grignard Reactions: The compound can also be synthesized through Grignard reactions, where appropriate aryl halides react with magnesium followed by subsequent reactions with carbonyl compounds .

(E)-1-(4-Methoxystyryl)-2-nitrobenzene has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development targeting cancer or inflammatory diseases.
  • Organic Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties may be harnessed in the development of new materials with specific optical or electronic characteristics.

Interaction studies involving (E)-1-(4-Methoxystyryl)-2-nitrobenzene focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with enzymes involved in oxidative stress pathways or cancer cell signaling pathways. Further research is necessary to define these interactions quantitatively and qualitatively.

Several compounds share structural similarities with (E)-1-(4-Methoxystyryl)-2-nitrobenzene, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Properties
(E)-1-(4-Fluorostyryl)-2-nitrobenzeneFluorine substitution instead of methoxyPotentially higher reactivity due to electronegativity
(E)-1-(4-Hydroxystyryl)-2-nitrobenzeneHydroxyl group replacing methoxyIncreased hydrogen bonding capabilities
(E)-1-(4-Chlorostyryl)-2-nitrobenzeneChlorine substitutionDifferent electronic properties affecting reactivity
(E)-1-(4-Methylstyryl)-2-nitrobenzeneMethyl group instead of methoxyAltered steric hindrance influencing reactivity

These compounds highlight the versatility of the stilbene framework while demonstrating how small changes in substituents can lead to significant differences in chemical behavior and biological activity.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

255.08954328 g/mol

Monoisotopic Mass

255.08954328 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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